o-Desethyl sildenafil

Übersicht

Beschreibung

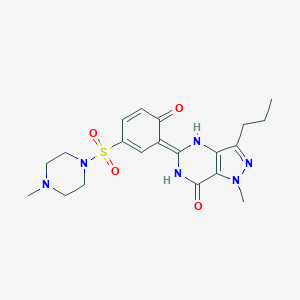

O-Desethyl Sildenafil is a metabolite of sildenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension . The chemical structure of this compound is characterized by the molecular formula C20H26N6O4S . This compound is formed through the metabolic process where sildenafil undergoes desethylation.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von O-Desethyl-Sildenafil beinhaltet typischerweise die Desethylierung von Sildenafil. Dieser Prozess kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich der Verwendung spezifischer Reagenzien und Katalysatoren. Ein übliches Verfahren beinhaltet die Verwendung saurer oder basischer Bedingungen, um die Entfernung der Ethylgruppe von Sildenafil zu erleichtern .

Industrielle Produktionsverfahren: In einem industriellen Umfeld kann die Produktion von O-Desethyl-Sildenafil große chemische Reaktoren umfassen, in denen Sildenafil kontrollierten Desethylierungsprozessen unterzogen wird. Die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig überwacht, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Metabolic Formation via Hepatic Enzymes

N-desmethyl sildenafil is generated through the hepatic metabolism of sildenafil, primarily mediated by cytochrome P450 (CYP) enzymes :

Pharmacokinetic Interactions Influencing Metabolite Levels

Co-administration of drugs that modulate CYP enzymes significantly alters N-desmethyl sildenafil exposure:

| Co-administered Drug | Effect on Sildenafil Metabolism | Impact on N-desmethyl Sildenafil |

|---|---|---|

| Ritonavir | CYP3A4/CYP2C9 inhibition | ↑ AUC by 11-fold; ↑ metabolite-to-parent ratio |

| Saquinavir | Moderate CYP3A4 inhibition | ↑ Plasma concentration by 300% |

| Erythromycin | CYP3A4 inhibition | ↑ Half-life by 1 hour; delayed elimination |

| CYP Inducers (e.g., carbamazepine) | Enhanced CYP activity | ↓ Metabolite exposure by 30–40% |

Data sourced from clinical studies on drug interactions .

Pharmacokinetic Parameters in Pediatric Populations

A study on infants receiving sildenafil for pulmonary hypertension reported metabolite-to-parent ratios influenced by CYP-inducing co-medications:

| Parameter | With CYP Inducers | Without CYP Inducers |

|---|---|---|

| Median N-desmethyl concentration (ng/mL) | 105.5 | 27.4 |

| Metabolite-to-parent ratio | 5.2 | 0.7 |

| CYP Enzymes Affected | CYP3A4, CYP2C9 | None |

Adapted from an opportunistic pharmacokinetic study in infants .

Bioactivity and Selectivity

-

PDE5 Inhibition : N-desmethyl sildenafil exhibits an IC<sub>50</sub> of 3.5 nM for PDE5, comparable to sildenafil (IC<sub>50</sub> = 6.6 nM) but with reduced selectivity over PDE6 (IC<sub>50</sub> = 35 nM) .

-

Half-Life : Terminal half-life is ~4 hours, shorter than sildenafil’s 3–5 hours .

Key Research Findings

-

Metabolite Stability : N-desmethyl sildenafil undergoes further hepatic metabolism via glucuronidation, contributing to fecal excretion (80%) .

-

Clinical Relevance : Elevated metabolite levels in CYP-inhibited patients necessitate dose adjustments to avoid adverse effects (e.g., hypotension, visual disturbances) .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Treatment of Pulmonary Arterial Hypertension (PAH)

2. Cardiovascular Applications

- Heart Failure : Research shows that PDE5 inhibitors can improve outcomes in heart failure patients by reducing pulmonary vascular resistance and improving cardiac output. The role of o-desethyl sildenafil in this context remains an area for further investigation .

- Myocardial Ischemia : There is emerging evidence that PDE5 inhibitors may provide cardioprotective effects during ischemic events. The potential for this compound to contribute to these outcomes warrants further study.

3. Neonatal Applications

- Persistent Pulmonary Hypertension of the Newborn (PPHN) : Sildenafil is commonly used in neonates with PPHN. Case studies have demonstrated improvement in right ventricular function with sildenafil treatment, suggesting that this compound could play a role in this population due to its similar mechanism .

Case Studies

1. Efficacy in Infants with Pulmonary Hypertension

- A study involving six infants treated with sildenafil for PAH reported significant improvements in right ventricular hypertension. Although this study focused on sildenafil, the presence of this compound as a metabolite indicates its potential involvement in therapeutic efficacy .

2. Adverse Effects and Safety Profiles

- While this compound shares efficacy with its parent compound, it is essential to monitor for adverse effects. Reports indicate that PDE5 inhibitors can lead to increased risk of melanoma and other side effects; thus, careful consideration of patient history and concurrent medications is crucial .

Comparative Data Table

| Application Area | Evidence Level | Key Findings |

|---|---|---|

| Pulmonary Arterial Hypertension | Moderate | Reduces mean pulmonary arterial pressure |

| Heart Failure | Emerging | Potential benefits in reducing pulmonary resistance |

| Neonatal PPHN | Moderate | Improvement in right ventricular function |

Wirkmechanismus

The mechanism of action of O-Desethyl Sildenafil is similar to that of sildenafil. It acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells in the corpus cavernosum and pulmonary vasculature. This results in increased blood flow and improved erectile function or reduced pulmonary arterial pressure .

Vergleich Mit ähnlichen Verbindungen

Sildenafil: The parent compound, used for erectile dysfunction and pulmonary arterial hypertension.

Vardenafil: Another PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Tadalafil: A PDE5 inhibitor with a longer duration of action compared to sildenafil and vardenafil.

Uniqueness of O-Desethyl Sildenafil: this compound is unique in that it is a primary metabolite of sildenafil, providing insights into the metabolic pathways and pharmacokinetics of the parent compound. Its study helps in understanding the overall efficacy and safety profile of sildenafil and related drugs .

Biologische Aktivität

o-Desethyl sildenafil, also known as N-desmethyl sildenafil, is a significant metabolite of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, safety profile, and clinical implications.

- Chemical Name : 1,6-dihydro-5-[2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

- CAS Number : 139755-91-2

- Molecular Formula : C20H26N4O3S

Pharmacodynamics

This compound retains pharmacological properties similar to its parent compound, sildenafil. It acts as a selective inhibitor of PDE5, which is involved in the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to increased levels of cGMP in smooth muscle cells, facilitating vasodilation and enhancing erectile function.

Key Mechanisms

- PDE5 Inhibition : this compound exhibits approximately 50% of the potency of sildenafil in inhibiting PDE5 activity, contributing to its effects on cGMP levels .

- Nitric Oxide Pathway : The compound enhances the nitric oxide (NO)-mediated relaxation of corpus cavernosum tissues, which is essential for achieving and maintaining an erection .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

Comparative Activity

In comparison to sildenafil, this compound's selectivity for PDE5 is notable but less potent. The following table summarizes the selectivity ratios:

| Enzyme Type | Selectivity Ratio |

|---|---|

| PDE5 | 1 (reference) |

| PDE6 | ~10-fold less potent |

| PDE1 | ~80-fold less potent |

| Other PDEs | >700-fold less potent |

Case Studies and Clinical Findings

Numerous studies have evaluated the efficacy and safety of sildenafil and its metabolites:

- Efficacy in Erectile Dysfunction : A randomized controlled trial demonstrated that both sildenafil and its metabolite improved erectile function significantly compared to placebo. The study highlighted that the effects were dose-dependent .

- Pulmonary Arterial Hypertension : Clinical trials have shown that sildenafil effectively reduces pulmonary arterial pressure and improves exercise capacity in patients with pulmonary arterial hypertension. The role of this compound as a contributing factor remains under investigation but is acknowledged due to its similar mechanism of action .

- Safety Profile : Adverse effects associated with this compound are generally mild and transient. Common side effects include headache, flushing, and gastrointestinal disturbances .

Eigenschaften

IUPAC Name |

5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNJUPYNXDNXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347623 | |

| Record name | O-Desethyl sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-91-2 | |

| Record name | o-Desethyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desethyl sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 139755-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DESETHYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TEH1FB1FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.